

# Application Notes and Protocols for C108297 in PTSD and Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**C108297** is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in treating post-traumatic stress disorder (PTSD) and other stress-related conditions. Unlike other GR antagonists such as mifepristone, **C108297** exhibits high selectivity for the GR with no anti-progestin activity, making it a valuable tool for dissecting the specific role of GR signaling in the pathophysiology of stress disorders.[1] These application notes provide an overview of **C108297**'s mechanism of action, summarize key preclinical and clinical findings, and offer detailed protocols for its use in research settings.

**C108297** acts by blocking the effects of cortisol, a primary stress hormone, at the glucocorticoid receptor.[2][3] This mechanism is of particular interest in PTSD, as the disorder is often associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and altered GR sensitivity.[4][5] By modulating GR signaling, **C108297** may help to normalize stress responses and alleviate the debilitating symptoms of PTSD.[2]

### Mechanism of Action: Modulation of the HPA Axis

C108297's primary mechanism of action is the selective antagonism of the glucocorticoid receptor, a key component of the HPA axis. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to promote the



## Methodological & Application

Check Availability & Pricing

synthesis and release of cortisol. Cortisol then exerts widespread effects throughout the body by binding to GRs. This process is regulated by a negative feedback loop, where cortisol inhibits the production of CRH and ACTH. In PTSD, this negative feedback mechanism can be impaired. **C108297** intervenes by blocking the binding of cortisol to the GR, thereby modulating the downstream effects of stress hormone signaling.





Click to download full resolution via product page

Diagram of HPA Axis and C108297's Point of Intervention.



# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **C108297**.

Table 1: Preclinical Efficacy of C108297 in Rodent Stress Models



| Parameter                           | Animal<br>Model | Treatment<br>Group | Dose               | Outcome                                                                                      | Reference |
|-------------------------------------|-----------------|--------------------|--------------------|----------------------------------------------------------------------------------------------|-----------|
| Immobility<br>Time                  | Rat             | C108297            | 60 mg/kg           | Significantly decreased immobility in the Forced Swim Test.                                  | [1][6]    |
| Corticosteron<br>e Levels           | Rat             | C108297            | 30 and 60<br>mg/kg | Potently suppressed peak corticosteron e responses to Forced Swim Test and restraint stress. | [1][6]    |
| Corticosteron<br>e Levels           | Mouse           | C108297            | 30 mg/kg           | Reduced<br>stress-<br>induced<br>corticosteron<br>e secretion.                               | [7]       |
| Depressive-<br>like Behavior        | Mouse           | C108297            | 30 mg/kg           | Reduced immobility in the tail suspension test after 10 days of treatment.                   | [7]       |
| HPA Axis<br>Reactivity<br>(Females) | Rat             | C108297            | 30 mg/kg           | Attenuated enhanced HPA axis stress reactivity in adulthood following                        | [8][9]    |



|                                        |     |         |          | adolescent stress.                        |         |
|----------------------------------------|-----|---------|----------|-------------------------------------------|---------|
| Baseline<br>Corticosteron<br>e (Males) | Rat | C108297 | 30 mg/kg | Reduced plasma levels of corticosteron e. | [9][10] |

Table 2: Clinical Trial Design for C108297 in PTSD (SEVEN Study)

| Parameter                | Description                                                                      |  |  |
|--------------------------|----------------------------------------------------------------------------------|--|--|
| Study Phase              | Phase IIa                                                                        |  |  |
| Participants             | Veterans with chronic PTSD                                                       |  |  |
| Dosage                   | 180 mg C108297 daily for 7 days                                                  |  |  |
| Control                  | Placebo                                                                          |  |  |
| Blinding                 | Double-blind                                                                     |  |  |
| Primary Outcome Measures | Efficacy and safety of C108297                                                   |  |  |
| Assessment Tools         | Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), self-report questionnaires |  |  |
| Assessment Timepoints    | Baseline, Day 7, Day 28, Day 56                                                  |  |  |
| Reference                | [3][11][12]                                                                      |  |  |

# **Experimental Protocols**

The following are detailed protocols for key experiments used to evaluate the efficacy of **C108297** in preclinical models of stress and PTSD.

## **Protocol 1: Forced Swim Test (FST) in Rats**

This protocol is adapted from studies evaluating the antidepressant-like effects of C108297.[1]

## Methodological & Application





Objective: To assess the effect of **C108297** on behavioral despair, a measure of depressive-like behavior.

#### Materials:

- Male Sprague-Dawley rats (250-300 g)
- C108297
- Vehicle (e.g., polyethylene glycol)
- Cylindrical swim tank (46 cm tall x 20 cm diameter) filled with 25°C water to a depth of 30 cm
- Video recording equipment
- Automated scoring software or trained observer

#### Procedure:

- Habituation: Acclimate rats to the vivarium for at least one week before the experiment.
   Handle rats daily for 3-5 minutes to reduce handling stress.
- Drug Administration: Administer C108297 (e.g., 30 or 60 mg/kg, subcutaneously) or vehicle daily for 5 consecutive days.
- Pre-swim Session (Day 4): On the fourth day of drug administration, place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 5): On the fifth day, 24 hours after the pre-swim session, place the rat back in the swim tank for a 5-minute test session.
- Data Acquisition: Record the entire 5-minute test session.
- Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined
  as the absence of all movement except for small motions necessary to keep the head above
  water. Compare the immobility time between the C108297-treated and vehicle-treated
  groups using an appropriate statistical test (e.g., t-test or ANOVA).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor Antagonist for PTSD · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. allclinicaltrials.com [allclinicaltrials.com]
- 4. Molecular and Cell Signaling Targets for PTSD Pathophysiology and Pharmacotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. An analysis of gene expression in PTSD implicates genes involved in the glucocorticoid receptor pathway and neural responses to stress PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Lasting Impact of Chronic Adolescent Stress and Glucocorticoid Receptor Selective Modulation in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Phase IIa Trial of a Selective Glucocorticoid Receptor Antagonist in the Treatment of Veterans With Posttraumatic Stress Disorder (PTSD) (Seven Study) | Clinical Research Trial Listing (PTSD) (NCT04452500) [trialx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for C108297 in PTSD and Stress Response Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612248#c108297-for-studying-ptsd-and-stress-responses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com